2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl-
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Overview
Description
2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with an amine group attached to it, along with cyclohexyl and trimethyl substituents. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- can be achieved through several methods. One common method involves the controlled hydrogenation of isophorone, which leads to the formation of 3,5,5-trimethyl-2-cyclohexen-1-ol. This intermediate can then be further reacted with cyclohexylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes, where isophorone is subjected to controlled hydrogenation to form the intermediate alcohol. This is followed by amination reactions using cyclohexylamine under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclohexene ring and substituents contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
Uniqueness
2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- is unique due to its specific combination of a cyclohexene ring with an amine group and cyclohexyl and trimethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62034-45-1 |
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Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
N-cyclohexyl-3,5,5-trimethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C15H27N/c1-12-9-14(11-15(2,3)10-12)16-13-7-5-4-6-8-13/h9,13-14,16H,4-8,10-11H2,1-3H3 |
InChI Key |
QSNWYFIDXVEMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)NC2CCCCC2 |
Origin of Product |
United States |
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